3-methyl-2-sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
3-methyl-2-sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of benzothiopyrimidines. This compound is characterized by its unique structure, which includes a sulfur atom and a tetrahydrobenzothiophene ring fused to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiourea derivatives with suitable diketones or ketoesters under acidic or basic conditions. The reaction conditions often involve refluxing in solvents such as ethanol or acetic acid, with catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and environmentally friendly processes. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group and other positions on the benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiopyrimidines depending on the reagents used.
Scientific Research Applications
3-methyl-2-sulfanyl-5,6,7,8-tetrahydro-1
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-methyl-2-sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro-1benzothieno[2,3-d]pyrimidin-4-one
- 3-ethyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-1benzothieno[2,3-d]pyrimidin-4-one
- 2-[(2-biphenyl-4-yl-2-oxoethyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro- 1benzothieno[2,3-d]pyrimidin-4-one
Uniqueness
3-methyl-2-sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a sulfur atom in the benzothiophene ring
Properties
IUPAC Name |
3-methyl-2-sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-13-10(14)8-6-4-2-3-5-7(6)16-9(8)12-11(13)15/h2-5H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSZMGIUBHSQKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1S)SC3=C2CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(N=C1S)SC3=C2CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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